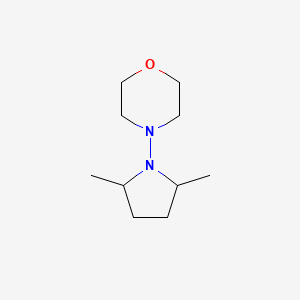

4-(2,5-Dimethylpyrrolidin-1-yl)morpholine

Description

Contextualization within Heterocyclic Organic Chemistry

Heterocyclic compounds form the largest and most diverse class of organic molecules, playing a central role in the chemistry of life and in numerous technological applications. derpharmachemica.com Their utility spans pharmaceuticals, agrochemicals, and materials science. openaccessjournals.comijpsr.com The presence of heteroatoms such as nitrogen and oxygen, as seen in 4-(2,5-Dimethylpyrrolidin-1-yl)morpholine, introduces dipoles, alters ring strain, and provides sites for hydrogen bonding, all of which significantly influence the molecule's reactivity and biological interactions. openaccessjournals.com This specific compound is an exemplar of how two different heterocyclic nuclei can be combined to create a new chemical entity with potentially novel properties.

Historical Development and Synthetic Utility of Morpholine (B109124) Scaffolds

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry. nih.govresearchgate.net Its inclusion in a molecule can enhance potency, improve pharmacokinetic profiles, and provide desirable drug-like properties. nih.govacs.org The weak basicity of the morpholine nitrogen often leads to more favorable physicochemical properties compared to more basic amines like piperidine. lifechemicals.com

Historically, the synthesis of morpholine and its derivatives has been extensively studied, leading to a variety of accessible synthetic methodologies. nih.gov This has facilitated its incorporation into a vast array of bioactive molecules and approved drugs. nih.govlifechemicals.com In medicinal chemistry, the morpholine moiety can act as an interacting element with biological targets, a scaffold to orient other functional groups, or a modulator of pharmacokinetic and pharmacodynamic properties. acs.org

Historical Development and Synthetic Utility of Pyrrolidine (B122466) Scaffolds

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another cornerstone of medicinal chemistry and natural product synthesis. nih.gov It is one of the most common five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is advantageous for binding to biological targets. researchgate.netnih.gov

The development of synthetic methods for pyrrolidines, including asymmetric syntheses, has been a major focus of organic chemistry research. nih.gov This has enabled the creation of complex molecules with precise stereochemical control. The substituents on the pyrrolidine ring, such as the two methyl groups in 4-(2,5-Dimethylpyrrolidin-1-yl)morpholine, can significantly influence the ring's conformation and, consequently, its biological activity. researchgate.net The introduction of multiple stereogenic centers in pyrrolidine scaffolds can lead to novel bioactivities. acs.org

Significance of Fused and Bridged Heterocyclic Systems in Advanced Chemical Synthesis

While 4-(2,5-Dimethylpyrrolidin-1-yl)morpholine is a bi-heterocyclic system linked by a single bond, the principles of constructing complex, three-dimensional molecules are also evident in the field of fused and bridged heterocyclic systems. acs.orgnih.gov Fused rings, where two rings share two adjacent atoms, and bridged rings, where two rings are joined by a bridge of one or more atoms, are common motifs in biologically important molecules. acs.orgyoutube.com

The synthesis of these complex scaffolds often requires sophisticated strategies, such as cycloaddition reactions or deconstructive C-C bond activation. acs.org These methods aim to efficiently generate sp³-rich structures that can occupy unique regions of chemical space. nih.gov The study of such systems provides a broader context for understanding how the spatial arrangement of atoms in a molecule, a principle also applicable to the stereochemistry of substituted pyrrolidines, is crucial for its function.

Table of Compounds Mentioned

Structure

3D Structure

Properties

CAS No. |

6966-91-2 |

|---|---|

Molecular Formula |

C10H20N2O |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

4-(2,5-dimethylpyrrolidin-1-yl)morpholine |

InChI |

InChI=1S/C10H20N2O/c1-9-3-4-10(2)12(9)11-5-7-13-8-6-11/h9-10H,3-8H2,1-2H3 |

InChI Key |

CTJBMSQWZVPIBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(N1N2CCOCC2)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Leading to 4 2,5 Dimethylpyrrolidin 1 Yl Morpholine

Proposed Reaction Pathways for Key Ring-Forming Steps (e.g., Cycloaddition, Cyclization, Rearrangement)

The formation of the morpholine (B109124) ring is the central event, and several mechanistic pathways are plausible.

Intramolecular Cyclization: A prevalent strategy for forming the morpholine ring is through intramolecular cyclization. This typically involves an N-substituted ethanolamine derivative where the nitrogen is part of the 2,5-dimethylpyrrolidine (B123346) precursor. The key step is an intramolecular nucleophilic substitution (SN2) reaction, where the hydroxyl group, often activated as an alkoxide by a base, displaces a leaving group on the ethyl chain attached to the nitrogen. nih.gov Another approach involves the reaction of an amino alcohol with a reagent that provides a two-carbon unit with two leaving groups, leading to a sequential N-alkylation followed by O-alkylation.

Palladium-Catalyzed Carboamination: A more sophisticated pathway involves the palladium-catalyzed carboamination of N-protected γ-aminoalkenes. nih.gov For the synthesis of a morpholine derivative, a substituted ethanolamine derivative would react with an aryl or alkenyl bromide. The proposed mechanism initiates with the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent Pd-N bond formation creates a key palladium(aryl)(amido) intermediate. This intermediate then undergoes an intramolecular syn-aminopalladation of the alkene, followed by reductive elimination to yield the final morpholine product and regenerate the Pd(0) catalyst.

Cycloaddition Reactions: Cycloaddition reactions offer a powerful method for constructing heterocyclic rings. science.gov For instance, a [4+2] cycloaddition (Diels-Alder type) reaction could be envisioned between a suitable diene and a dienophile to construct the six-membered ring. More specifically, a [3+3]-cycloaddition involving an azaoxyallyl cation and an epoxide has been considered for morpholinone synthesis, which can be subsequently reduced. researchgate.net Similarly, a defluorinative [3+2] cycloaddition of gem-difluoroalkenes with organic azides in the presence of morpholine as a reagent and solvent has been shown to produce triazoles with a morpholine moiety, highlighting the utility of cycloaddition strategies. nih.gov

Elucidation of Intermolecular Coupling Mechanisms

The formation of the C-N bond between the 2,5-dimethylpyrrolidine and morpholine moieties is a critical step that can occur before or after the morpholine ring is formed.

Nucleophilic Substitution: The most direct approach is a standard SN2 reaction. This involves the 2,5-dimethylpyrrolidine acting as a nucleophile and attacking an electrophilic carbon. For example, 2,5-dimethylpyrrolidine can be reacted with a molecule like bis(2-chloroethyl) ether. The first substitution forms an intermediate, which then undergoes an intramolecular SN2 reaction to close the morpholine ring.

Reductive Amination: Another common method is reductive amination. This would involve the reaction of 2,5-dimethylpyrrolidine with a morpholine-containing aldehyde or ketone, or vice-versa. The reaction proceeds via the formation of a hemiaminal followed by dehydration to an iminium ion intermediate. A reducing agent, such as sodium triacetoxyborohydride, then reduces the iminium ion to form the final C-N bond.

One-Pot Multi-Component Reactions: Efficient syntheses can be achieved through one-pot reactions where multiple components react sequentially. For instance, a three-component reaction of an acetophenone, N,N-dimethylformamide-dimethylacetal (DMFDMA), and a secondary amine like pyrrolidine (B122466) or morpholine can yield β-enaminones, which are versatile precursors for other heterocycles. mdpi.com This highlights the potential for convergent strategies where the key fragments are assembled in a single step.

Role of Transition States and Intermediates in Reaction Selectivity

The stereochemistry and regioselectivity of the reaction are often determined by the structure and energy of transition states and intermediates.

In Pd-catalyzed carboamination reactions, the stereochemical outcome is controlled by the geometry of the aminopalladation step. The reaction is proposed to proceed through a boat-like transition state rather than a chair-like one. This is attributed to better overlap between the alkene π-system and the Pd-N bond in the boat conformation, which ultimately leads to the formation of cis-substituted morpholine products with high diastereoselectivity.

Key intermediates dictate the reaction course. In Pd-catalyzed cycles, the palladium(aryl)(amido) complex is the crucial species that undergoes the ring-forming migratory insertion. nih.gov In base-catalyzed cyclizations of haloalkoxy amines, the formation of an alkoxide intermediate is necessary for the subsequent intramolecular SN2 attack. nih.gov The stability of intermediates can also determine the final product; for example, in some cascade reactions, a stable morpholine hemiaminal is formed, which can be isolated before further elaboration. acs.org The stereochemistry of the starting 2,5-dimethylpyrrolidine (cis or trans) would be expected to significantly influence the diastereoselectivity of the final product by affecting the steric interactions in the transition state of the ring-closing step.

Influence of Catalysts and Reagents on Reaction Mechanism and Efficiency

The choice of catalysts and reagents is paramount in directing the reaction toward the desired product efficiently and selectively.

Catalysts:

Palladium Catalysts: In carboamination reactions, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand (e.g., P(2-furyl)₃ or XPhos) is crucial. The ligand influences the stability and reactivity of the catalytic species, affecting reaction rates and scope. nih.gov

Lewis Acids: Lewis acids such as BF₃·OEt₂ can be used to catalyze the ring opening of activated aziridines with haloalcohols, a key step in some morpholine syntheses. nih.gov

Copper Catalysts: Copper salts like Cu(OAc)₂ can promote cycloaddition reactions or C-N cross-coupling reactions. science.gov

Reagents:

Bases: The choice of base is critical for cyclization reactions. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or sodium hydride (NaH) are often used to deprotonate the hydroxyl group in intramolecular Williamson ether synthesis-type reactions, facilitating ring closure. Weaker bases like cesium carbonate (Cs₂CO₃) can be employed under milder conditions for Pd-catalyzed reactions, allowing for greater functional group tolerance. nih.gov

Specialty Reagents: Specific pathways utilize unique reagents. For example, the use of bromoethyldiphenylsulfonium triflate can be used for annulation reactions to form the morpholine ring. nih.gov

Table 1: Selected Catalysts and Reagents in Morpholine Synthesis

| Reaction Type | Catalyst/Reagent | Role |

|---|---|---|

| Pd-Catalyzed Carboamination | Pd(OAc)₂ / P(2-furyl)₃ | Catalyzes the coupling of an aryl/alkenyl halide with an aminoalkene. |

| Intramolecular Cyclization | NaOtBu or NaH | Strong base to deprotonate the alcohol for intramolecular SN2 reaction. |

| Aziridine (B145994) Ring Opening | BF₃·OEt₂ | Lewis acid to activate the aziridine ring for nucleophilic attack. |

| Mild Pd-Catalyzed Carboamination | Cs₂CO₃ | Weak base allowing for broader functional group tolerance. |

Kinetic and Thermodynamic Considerations in Reaction Control

The final product distribution of a reaction can be governed by whether it is under kinetic or thermodynamic control. wikipedia.org

Kinetic vs. Thermodynamic Control:

Kinetic control occurs when the reaction is irreversible and the product ratio is determined by the relative rates of formation. This is typically favored at lower temperatures with short reaction times, where the product formed via the lowest energy transition state predominates. ucla.eduacs.org

Thermodynamic control is established when the reaction is reversible, allowing an equilibrium to be reached. The product ratio is then determined by the relative thermodynamic stabilities of the products. This is favored by higher temperatures and longer reaction times, which provide enough energy to overcome the activation barriers of both forward and reverse reactions. mdpi.comresearchgate.net

In the synthesis of the morpholine ring, intramolecular cyclization to form a six-membered ring is generally a thermodynamically favored process, driven by the release of ring strain from acyclic precursors. However, the reaction can be under kinetic control. For example, in the Diels-Alder reaction, the endo product is often the kinetic product due to favorable orbital overlap in the transition state, while the less sterically hindered exo product is the thermodynamic one. wikipedia.org For the formation of 4-(2,5-dimethylpyrrolidin-1-yl)morpholine, reaction conditions such as temperature, base strength, and reaction time could be manipulated to favor a specific diastereomer if multiple stereocenters are formed, potentially isolating a kinetic product before it can equilibrate to a more stable thermodynamic product.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

A hypothetical ¹H NMR spectrum of 4-(2,5-Dimethylpyrrolidin-1-yl)morpholine would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The integration of these signals would correspond to the number of protons in each set. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms, and the multiplicity of the signals (singlet, doublet, triplet, multiplet) would be determined by the number of neighboring protons (spin-spin coupling).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similarly, a ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be characteristic of their local electronic environment. Carbons bonded to the electronegative nitrogen and oxygen atoms would appear at higher chemical shifts (downfield) compared to the methyl and methylene carbons further away.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for elucidating the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): Would reveal correlations between protons that are coupled to each other, typically separated by two or three bonds. This would help in tracing the proton connectivity within the morpholine (B109124) and dimethylpyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): Would show correlations between protons and the carbon atoms to which they are directly attached. This is crucial for assigning the signals in the ¹³C NMR spectrum based on the assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique would be instrumental in establishing the connectivity between the morpholine and dimethylpyrrolidine rings through the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining the stereochemistry and conformational preferences of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like 4-(2,5-Dimethylpyrrolidin-1-yl)morpholine. In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound. By employing tandem mass spectrometry (MS/MS), the [M+H]⁺ ion can be fragmented to produce a characteristic pattern of daughter ions. The analysis of these fragment ions would provide valuable structural information, for instance, by showing the loss of the morpholine or dimethylpyrrolidine moieties.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For 4-(2,5-Dimethylpyrrolidin-1-yl)morpholine, with a molecular formula of C₁₀H₂₀N₂O, the expected exact mass of the neutral molecule is 184.15756 u. In typical ESI-HRMS analysis conducted in positive ion mode, the compound would be observed as its protonated molecular ion, [M+H]⁺. The theoretical exact mass for this ion allows for precise confirmation of the compound's elemental composition, a critical step in its identification.

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₂₁N₂O⁺ | 185.16484 |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. ijcap.in This technique is crucial for elucidating the connectivity of atoms within a molecule. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 185.16) of 4-(2,5-Dimethylpyrrolidin-1-yl)morpholine would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern is predicted to be dominated by cleavage of the most labile bonds. The bond between the pyrrolidine (B122466) nitrogen and the morpholine ring is a likely site of fragmentation. Other significant fragmentation pathways would involve the characteristic ring-opening of the morpholine and pyrrolidine moieties. Analysis of these fragmentation patterns helps to confirm the identity of the two heterocyclic systems and their connection point. core.ac.uknih.gov

| Precursor Ion (m/z) | Proposed Key Fragment Ions (m/z) | Likely Structural Origin |

|---|---|---|

| 185.16 | 99.12 | Protonated 2,5-dimethylpyrrolidine (B123346) fragment |

| 87.08 | Protonated morpholine fragment | |

| 57.07 | Loss of morpholine ring via cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending). The IR spectrum of 4-(2,5-Dimethylpyrrolidin-1-yl)morpholine is expected to display several key absorption bands that confirm its structure.

The most prominent features would include C-H stretching vibrations from the numerous methylene and methyl groups, strong C-O-C stretching from the ether linkage within the morpholine ring, and C-N stretching vibrations associated with the tertiary amine groups. researchgate.netrsc.orgchemicalbook.com Notably, the spectrum would be characterized by the absence of an N-H stretching band (typically found around 3300-3500 cm⁻¹), confirming that both nitrogen atoms are tertiary. researchgate.net

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Associated Functional Group |

|---|---|---|

| 2975–2850 | C-H Stretch | Alkyl (CH₃, CH₂) groups |

| 1470–1450 | C-H Bend | Alkyl groups |

| 1250–1020 | C-N Stretch | Tertiary aliphatic amine |

| 1120–1085 | C-O-C Stretch | Ether (morpholine ring) |

X-ray Crystallography for Definitive Solid-State Structure and Stereochemistry

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the exact atomic connectivity and conformation of 4-(2,5-Dimethylpyrrolidin-1-yl)morpholine.

A critical piece of information that would be definitively resolved by X-ray crystallography is the stereochemistry of the methyl groups on the pyrrolidine ring. The synthesis of this compound can result in two diastereomers: cis-2,5-dimethylpyrrolidine and trans-2,5-dimethylpyrrolidine. These isomers would be unambiguously distinguished by a crystal structure analysis. Furthermore, the analysis would reveal the preferred conformation of the six-membered morpholine ring, which is expected to adopt a stable chair conformation. jyu.fimdpi.comiucr.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen are compared against the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values serves to confirm the empirical formula of the compound. For 4-(2,5-Dimethylpyrrolidin-1-yl)morpholine (C₁₀H₂₀N₂O), the theoretical elemental composition is calculated based on its molecular weight of 184.28 g/mol . davidson.eduucalgary.ca

| Element | Atomic Mass (g/mol) | Molecular Formula: C₁₀H₂₀N₂O | Theoretical Weight % |

|---|---|---|---|

| Carbon (C) | 12.011 | 10 atoms | 65.17% |

| Hydrogen (H) | 1.008 | 20 atoms | 10.94% |

| Nitrogen (N) | 14.007 | 2 atoms | 15.20% |

| Oxygen (O) | 15.999 | 1 atom | 8.68% |

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of a compound and for separating mixtures of isomers.

HPLC: As a moderately polar tertiary amine, the compound is well-suited for analysis by reversed-phase HPLC. A C18 column with a mobile phase consisting of an acetonitrile/water gradient, often with an additive like formic acid or trifluoroacetic acid to ensure sharp peak shapes by protonating the amine, would be effective for purity assessment. nih.gov

GC: Given its likely volatility, Gas Chromatography is also a suitable method for analyzing 4-(2,5-Dimethylpyrrolidin-1-yl)morpholine. nih.govresearchgate.net A capillary column with a non-polar or medium-polarity stationary phase would be used to determine the purity of the sample.

A key application of both HPLC and GC would be the separation of the cis and trans diastereomers. Due to the different spatial arrangements of the methyl groups, the two isomers would likely exhibit slightly different interactions with the stationary phase, resulting in different retention times and allowing for their separation and quantification. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations have been instrumental in understanding the nuances of molecular structure, reactivity, and spectroscopic signatures.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Key parameters derived from DFT calculations, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for this analysis. The energy difference between these frontier orbitals, the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical Electronic Properties of 4-(2,5-Dimethylpyrrolidin-1-yl)morpholine based on DFT Calculations on Analogous Compounds

| Parameter | Predicted Value Range | Significance |

| HOMO Energy | -6.5 to -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.0 to 2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.5 to 8.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.5 to 2.5 Debye | Indicates overall polarity of the molecule |

Note: These values are estimations based on typical results for similar heterocyclic systems and are not from direct calculations on 4-(2,5-Dimethylpyrrolidin-1-yl)morpholine.

Prediction of Spectroscopic Parameters

DFT calculations are a reliable method for predicting various spectroscopic parameters, which can aid in the experimental characterization of a molecule.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be compared with experimental data to confirm the molecular structure. For 4-(2,5-dimethylpyrrolidin-1-yl)morpholine, DFT would predict distinct chemical shifts for the protons and carbons of the morpholine (B109124) and dimethylpyrrolidine rings, taking into account their chemical environments and stereochemistry.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to specific bond stretches, bends, and torsions within the molecule. This information is invaluable for interpreting experimental vibrational spectra and identifying characteristic functional groups.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static, and it can exist in various conformations. Conformational analysis using DFT helps to identify the most stable (lowest energy) conformations and the energy barriers between them. A potential energy surface (PES) can be generated by systematically changing specific dihedral angles within the molecule and calculating the energy at each point. For 4-(2,5-dimethylpyrrolidin-1-yl)morpholine, this would involve mapping the energy landscape associated with the puckering of the morpholine and pyrrolidine (B122466) rings and the rotation around the N-N bond connecting them. Identifying the global minimum on the PES reveals the most probable conformation of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While DFT is excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational flexibility and intermolecular interactions in a simulated environment, such as a solvent. nih.govmdpi.com

For 4-(2,5-dimethylpyrrolidin-1-yl)morpholine, an MD simulation would reveal how the molecule behaves in a solution, showing the accessible range of conformations and the timescales of transitions between them. This is particularly important for understanding how the molecule might interact with other molecules, such as receptors or enzymes, in a biological context. The simulation would track the trajectories of all atoms, providing a movie-like representation of the molecule's movements.

Quantum Chemical Methods for Reaction Energetics and Transition State Characterization

Quantum chemical methods, including DFT, are essential for studying chemical reactions. These methods can be used to calculate the energetics of a reaction, including the energies of reactants, products, intermediates, and, crucially, the transition state. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction mechanism and calculating the activation energy.

For reactions involving 4-(2,5-dimethylpyrrolidin-1-yl)morpholine, such as nucleophilic substitution or acid-base reactions, quantum chemical calculations could be employed to:

Determine Reaction Pathways: By mapping the potential energy surface of the reaction, the most favorable reaction pathway can be identified.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate.

Characterize Transition State Structures: The geometry of the transition state provides valuable information about the mechanism of bond breaking and bond formation.

These computational approaches provide a comprehensive, albeit theoretical, understanding of the chemical nature of 4-(2,5-dimethylpyrrolidin-1-yl)morpholine. While direct computational studies on this specific molecule were not identified, the principles and expected outcomes from such studies on analogous systems provide a strong foundation for predicting its behavior.

Q & A

Q. What are the common synthetic routes for preparing 4-(2,5-dimethylpyrrolidin-1-yl)morpholine, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, morpholine derivatives are often functionalized using Suzuki-Miyaura coupling with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-containing intermediates) under palladium catalysis . Purity is validated using HPLC (high-performance liquid chromatography) with UV detection, complemented by - and -NMR to confirm structural integrity. Residual solvents and impurities are quantified via gas chromatography-mass spectrometry (GC-MS) .

Q. What spectroscopic techniques are critical for characterizing 4-(2,5-dimethylpyrrolidin-1-yl)morpholine?

Methodological Answer: Key techniques include:

- NMR spectroscopy : - and -NMR identify substituent positions and stereochemistry. For example, morpholine ring protons resonate at δ 2.4–3.6 ppm, while pyrrolidine protons appear as distinct multiplet signals .

- IR spectroscopy : Stretching vibrations for C-O (morpholine) and C-N (pyrrolidine) bonds are observed at 1100–1250 cm and 1350–1450 cm, respectively .

- Raman spectroscopy : Pressure-dependent studies (e.g., up to 3.5 GPa) reveal conformational changes in crystalline phases by tracking shifts in C-H stretching modes (2980–3145 cm) .

Advanced Research Questions

Q. How does high-pressure Raman spectroscopy elucidate structural stability and phase transitions in morpholine derivatives?

Methodological Answer: High-pressure Raman studies (0–3.5 GPa) on morpholine derivatives reveal pressure-induced splitting/merging of vibrational modes. For example:

- C-H stretching modes (2980–3145 cm) merge at ~2.5 GPa, indicating conformational changes in the morpholine ring .

- Discontinuities in (pressure-dependent frequency shifts) at 0.7, 1.7, and 2.5 GPa suggest phase transitions. Complementary X-ray diffraction under pressure is recommended to correlate spectral changes with lattice distortions .

Q. How can researchers resolve discrepancies in reported NMR spectra for morpholine derivatives with regioisomeric impurities?

Methodological Answer: Discrepancies (e.g., incorrect bromine positions in imidazole-containing analogs) are resolved via:

- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to confirm regiochemistry .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., distinguishing Cl vs. Cl isotopes) .

- Comparative synthesis : Synthesize both proposed structures (e.g., 4,5-dibromo vs. 2,4-dibromo isomers) and compare experimental spectra with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What strategies optimize the regioselectivity of coupling reactions for morpholine-pyrrolidine hybrids?

Methodological Answer: Regioselectivity in Suzuki-Miyaura couplings is enhanced by:

- Protecting groups : Temporarily block reactive sites (e.g., morpholine nitrogen) to direct coupling to the pyrrolidine ring .

- Catalyst tuning : Use Pd(OAc) with SPhos ligand for electron-deficient pyridinyl boronic esters .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.